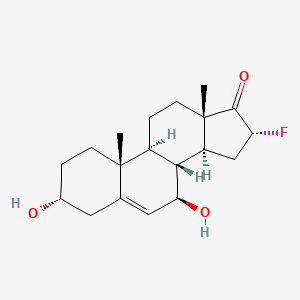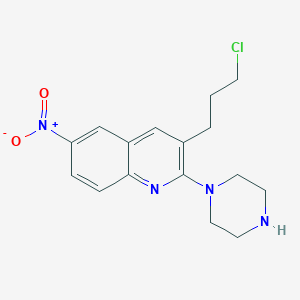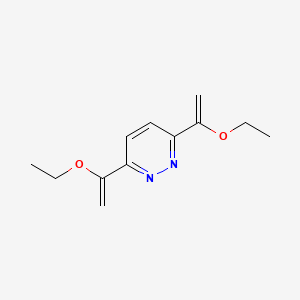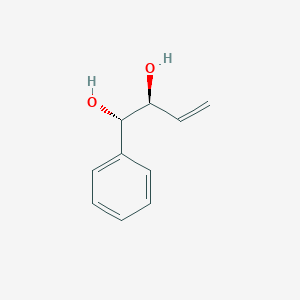![molecular formula C20H33NO B12574074 N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide CAS No. 192377-18-7](/img/structure/B12574074.png)
N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide typically involves the reaction of 2,4,4-trimethylpentan-2-yl phenyl acetamide with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-(2,4,4-trimethylpentan-2-yl)benzamide
- N,N-Dimethyl-4-(2,4,4-trimethylpentan-2-yl)phenylacetamide
- N,N-Diethyl-2-(2,4,4-trimethylpentan-2-yl)phenylacetamide
Uniqueness
N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
192377-18-7 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H33NO/c1-8-21(9-2)18(22)14-16-10-12-17(13-11-16)20(6,7)15-19(3,4)5/h10-13H,8-9,14-15H2,1-7H3 |
InChI Key |
PVDCBZHEOIKXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


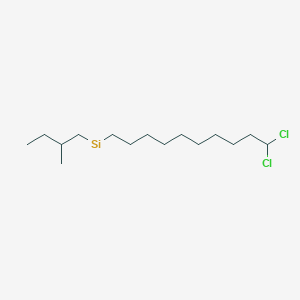
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

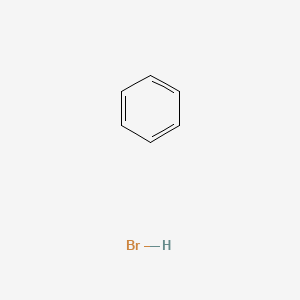
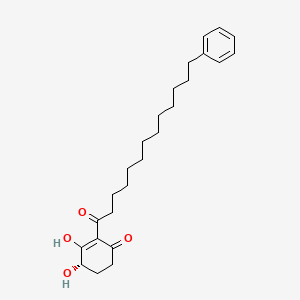
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
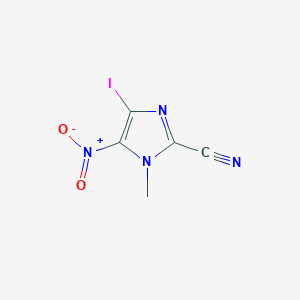
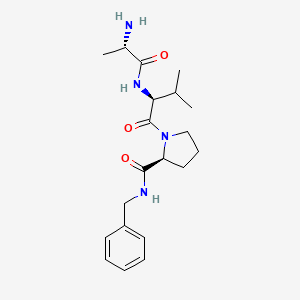
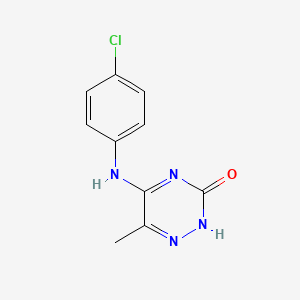
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
